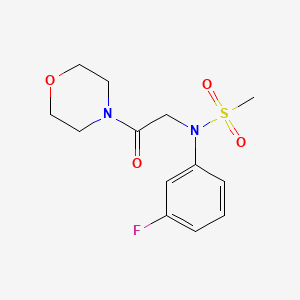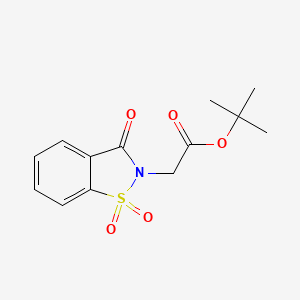
N-(4-chloro-2,5-dimethoxyphenyl)-2-(2,4-dimethylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-2,5-dimethoxyphenyl)-2-(2,4-dimethylphenoxy)acetamide, commonly known as CPM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPM is a synthetic compound that belongs to the class of phenethylamines. It has been found to exhibit various biochemical and physiological effects that make it a promising candidate for further exploration.
作用機序
The exact mechanism of action of CPM is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of various neurotransmitters. CPM has been found to increase the levels of dopamine and serotonin in the brain, which are known to be involved in the regulation of mood, behavior, and cognition.
Biochemical and Physiological Effects:
CPM has been found to exhibit various biochemical and physiological effects that make it a promising candidate for further exploration. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. CPM has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
実験室実験の利点と制限
CPM has several advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize and purify. CPM is also stable under normal laboratory conditions, which makes it suitable for long-term storage. However, one of the limitations is that CPM is not readily available commercially, which can make it difficult for researchers to obtain the compound.
将来の方向性
There are several future directions for the research on CPM. One of the areas that require further investigation is the mechanism of action of CPM. Understanding the exact mechanism of action of CPM can help in the development of more effective therapeutic agents. Another area that requires further investigation is the potential use of CPM in the treatment of neurodegenerative disorders. Further studies are needed to determine the safety and efficacy of CPM in humans.
Conclusion:
In conclusion, CPM is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPM has been found to exhibit various biochemical and physiological effects that make it a promising candidate for further exploration. Further studies are needed to determine the safety and efficacy of CPM in humans, and to develop more effective therapeutic agents based on the compound.
合成法
CPM can be synthesized through a multi-step process that involves the reaction of 2,5-dimethoxyphenethylamine with chloroacetyl chloride in the presence of a base. The resulting compound is then reacted with 2,4-dimethylphenol in the presence of a catalyst to produce CPM.
科学的研究の応用
CPM has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. CPM has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
特性
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2-(2,4-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO4/c1-11-5-6-15(12(2)7-11)24-10-18(21)20-14-9-16(22-3)13(19)8-17(14)23-4/h5-9H,10H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQWSSLOTIJCELE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC(=C(C=C2OC)Cl)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2-(2,4-dimethylphenoxy)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{5-[(2-chlorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5801329.png)
![1-[(2-fluorophenoxy)acetyl]pyrrolidine](/img/structure/B5801335.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5801343.png)
![2-[4-(2,5-dimethoxybenzyl)-1-piperazinyl]ethanol](/img/structure/B5801346.png)


![2-[(3,5-dimethylbenzyl)thio]acetamide](/img/structure/B5801370.png)


![3-(2-furyl)-N-[(2-naphthylamino)carbonothioyl]acrylamide](/img/structure/B5801396.png)



